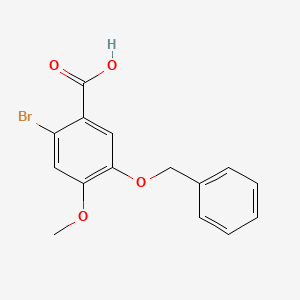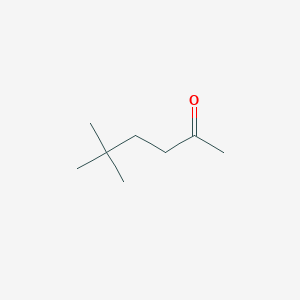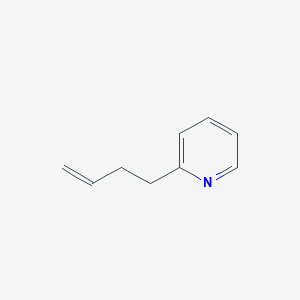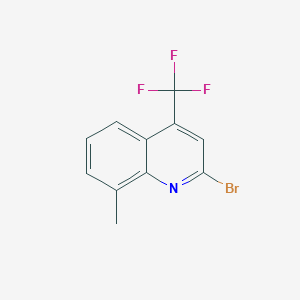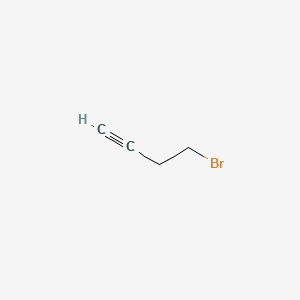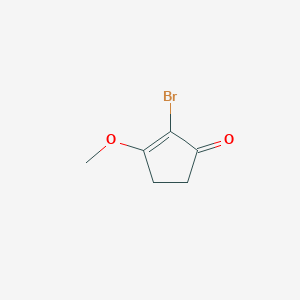
2-Bromo-3-methoxycyclopent-2-en-1-one
Vue d'ensemble
Description
2-Bromo-3-methoxycyclopent-2-en-1-one: is an organic compound with the molecular formula C6H7BrO2 and a molecular weight of 191.02 g/mol . It is a brominated derivative of methoxycyclopentenone and is characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a cyclopentenone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxycyclopent-2-en-1-one typically involves the bromination of 3-methoxycyclopent-2-en-1-one. One common method includes the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the double bond of the cyclopentenone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-3-methoxycyclopent-2-en-1-one can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopentanol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-3-methoxycyclopent-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methoxycyclopent-2-en-1-one involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom and the methoxy group. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the methoxy group can participate in various chemical transformations, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
3-Methoxycyclopent-2-en-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-hydroxycyclopent-2-en-1-one: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
2-Bromo-3-methylcyclopent-2-en-1-one: Has a methyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Bromo-3-methoxycyclopent-2-en-1-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-3-methoxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDVAJMYDPQTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455002 | |
| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14203-25-9 | |
| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

